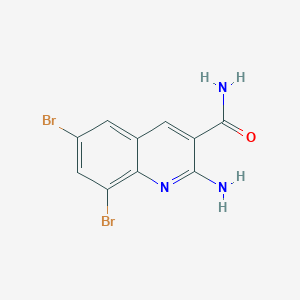
2-Amino-6,8-dibromoquinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-6,8-dibromoquinoline-3-carboxamide is a chemical compound with the CAS Number: 937601-68-8 . It has a molecular weight of 344.99 and its IUPAC name is 2-amino-6,8-dibromo-3-quinolinecarboxamide . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature .
Molecular Structure Analysis
The molecular formula of this compound is C10H7Br2N3O . The InChI code for this compound is 1S/C10H7Br2N3O/c11-5-1-4-2-6 (10 (14)16)9 (13)15-8 (4)7 (12)3-5/h1-3H, (H2,13,15) (H2,14,16) .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . It has a high GI absorption and is not BBB permeant . It is not a P-gp substrate, but it is a CYP1A2 inhibitor . The compound has a Log Po/w (iLOGP) of 1.64 .Aplicaciones Científicas De Investigación
Poly(ADP-ribose)polymerase-1 (PARP-1) Inhibition
A series of quinoline-8-carboxamides, structurally related to 2-Amino-6,8-dibromoquinoline-3-carboxamide, were designed and synthesized to inhibit PARP-1, an enzyme critical in DNA repair processes. These compounds showed therapeutic potential across a wide variety of conditions due to their ability to inhibit PARP-1. The synthesis utilized palladium-catalyzed couplings, confirming the role of substituents in enhancing potency. The 2-substituted quinoline-8-carboxamides, in particular, demonstrated increased inhibition efficacy, highlighting the importance of structural modification at specific positions for drug activity (Lord et al., 2009).
Auxiliary in Directed C-H Functionalization
The 8-aminoquinoline moiety serves as a bidentate auxiliary in metal-catalyzed directed C-H functionalization reactions. Research reported an efficient method to convert various N-quinolyl carboxamides to primary amides, enhancing the synthetic utility of the AQ-directed palladium-catalyzed C-H functionalization strategy. This method's compatibility with protected α-amino acid substrates underlines the auxiliary's role in facilitating complex synthesis, which could include derivatives of this compound (Zhang et al., 2019).
Cytotoxic Activity in Cancer Research
Research into quinoline derivatives also extends into evaluating their cytotoxic activities against cancer cells. Derivatives bearing cationic side chains were synthesized from aminoanthraquinones, leading to compounds with significant cytotoxicity against in vivo tumor models. This includes the exploration of carboxamide-linked compounds and their effects on cellular growth, indicating the potential for this compound analogs in cancer therapy (Bu et al., 2001).
Antiallergy Agents
A study on 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid derivatives, related structurally to this compound, showcased their utility as antiallergy agents. These compounds were synthesized and evaluated for activity, with several showing significant potency, suggesting the therapeutic potential of quinoline derivatives in allergy treatment (Althuis et al., 1980).
Safety and Hazards
Propiedades
IUPAC Name |
2-amino-6,8-dibromoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Br2N3O/c11-5-1-4-2-6(10(14)16)9(13)15-8(4)7(12)3-5/h1-3H,(H2,13,15)(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDYMXKTESCOCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C(=NC2=C(C=C1Br)Br)N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Br2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


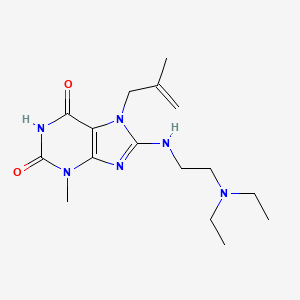
![Bis[2-(4-nitrophenoxycarbonyloxy)ethyl] persulfide](/img/structure/B2866475.png)
![2-([2-(4-Dimethylamino-phenyl)-benzooxazol-5-yl-imino]-methyl)-4-nitro-phenol](/img/structure/B2866476.png)
![Methyl 2-(3-{4-[(4-chlorophenyl)methoxy]phenyl}-2-cyanoprop-2-enamido)benzoate](/img/structure/B2866477.png)
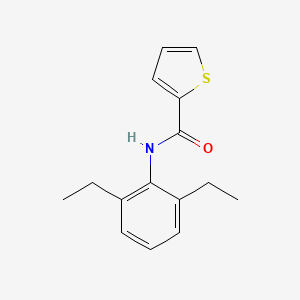
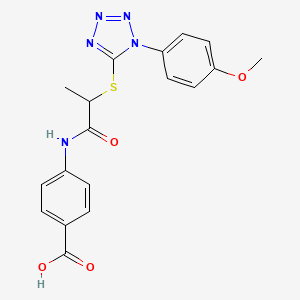
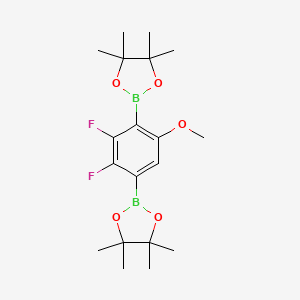
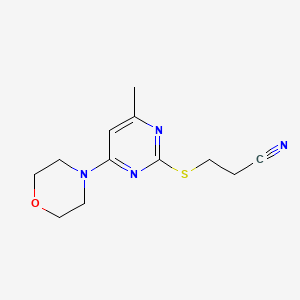

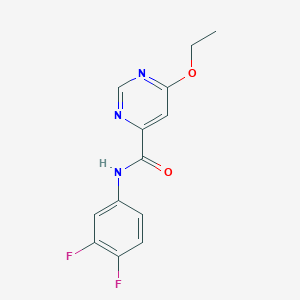
![9-methyl-4-oxo-N-((1R,5R)-3,3,5-trimethylcyclohexyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2866489.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-3-methoxy-2-methyl-2H-indazole-6-carboxamide](/img/structure/B2866493.png)
